2-Cyano-4'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

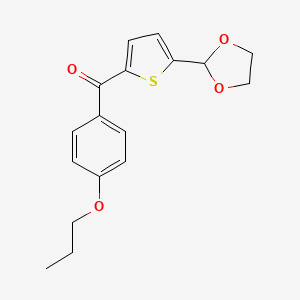

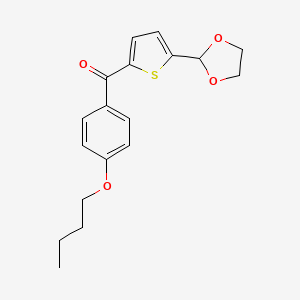

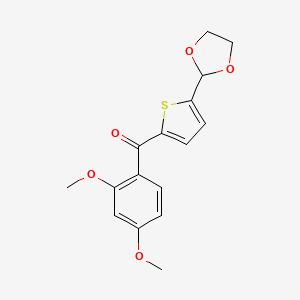

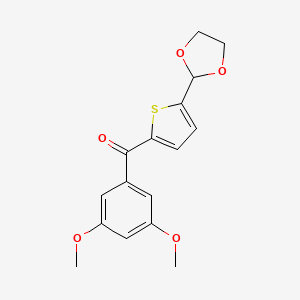

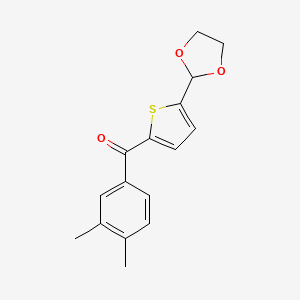

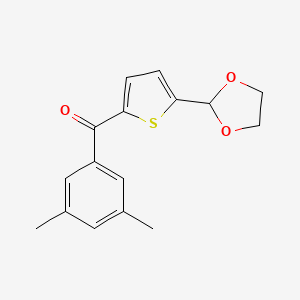

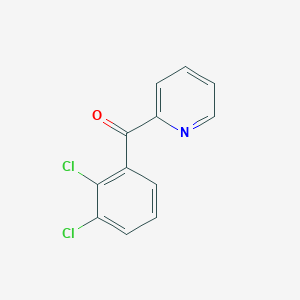

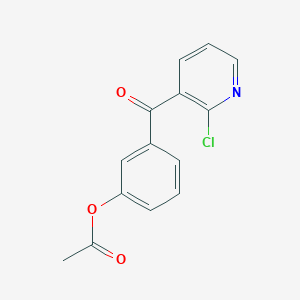

2-Cyano-4’-piperidinomethyl benzophenone is a chemical compound with the CAS Number: 898771-05-6 . It has a molecular weight of 304.39 and its IUPAC name is 2-[4-(1-piperidinylmethyl)benzoyl]benzonitrile . The compound is a light yellow solid .

Molecular Structure Analysis

The InChI code for 2-Cyano-4’-piperidinomethyl benzophenone is 1S/C20H20N2O/c21-14-18-6-2-3-7-19 (18)20 (23)17-10-8-16 (9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Cyano-4’-piperidinomethyl benzophenone is a light yellow solid . Its molecular weight is 304.39 and its linear formula is C20H20N2O .Wissenschaftliche Forschungsanwendungen

Photoreactions in Diverse pH Conditions : Research by Caronna, Morrocchi, & Vittimberga (1990) explored the photoreactions of 2,4-pyridinedicarbonitrile and benzophenone in different pH conditions. They found that the reaction course and product yield depend significantly on the solution's pH, showcasing the compound's versatility in photochemical applications.

Electron Transfer in Photolysis : Kluge and Brede (1998) studied the electron transfer from sterically hindered amines to the benzophenone triplet in various solvents. Their work provides valuable insights into the role of 2-Cyano-4'-piperidinomethyl benzophenone in photosensitized electron transfer processes (Kluge & Brede, 1998).

Synthesis of Novel Photosensitizers : Acosta et al. (1996) synthesized novel additives by substituting benzophenone, potentially including 2-Cyano-4'-piperidinomethyl benzophenone, for controlling the thermal and photo-oxidation of polyethylene. This research underlines the compound's potential in creating new materials with specific photo-oxidative properties (Acosta et al., 1996).

Applications in Polymer Science : The interaction of hindered piperidine compounds with stabilizers in polypropylene was investigated by Allen, Gardette, and Lemaire (1981), highlighting the compound's relevance in enhancing the photostability and light stabilizing performance of polymers (Allen, Gardette, & Lemaire, 1981).

Electrochemical Synthesis Applications : Batanero et al. (2003) demonstrated the electrochemical synthesis of 3-phenylcinnamonitrile by reducing benzophenone in acetonitrile, a process which could potentially involve 2-Cyano-4'-piperidinomethyl benzophenone. This research opens avenues for its use in novel synthetic methods (Batanero et al., 2003).

Environmental Applications : Zhou et al. (2018) investigated the use of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This study shows potential environmental applications of 2-Cyano-4'-piperidinomethyl benzophenone in water purification processes (Zhou et al., 2018).

Eigenschaften

IUPAC Name |

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZKTMRJGUSSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642678 |

Source

|

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4'-piperidinomethyl benzophenone | |

CAS RN |

898771-05-6 |

Source

|

| Record name | 2-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.